molecular formula C14H12O3 B162848 2-((3,5-Dimethyl-4-hydroxyphenyl)-methylene)-4-cyclopentene-1,3-dione CAS No. 503473-32-3

2-((3,5-Dimethyl-4-hydroxyphenyl)-methylene)-4-cyclopentene-1,3-dione

Cat. No. B162848
M. Wt: 228.24 g/mol
InChI Key: YHWRISYBKMXSGJ-UHFFFAOYSA-N
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Description

The compound 2-((3,5-Dimethyl-4-hydroxyphenyl)-methylene)-4-cyclopentene-1,3-dione is a derivative of cyclopentane-1,3-dione, which is a versatile building block in organic synthesis. The presence of the 3,5-dimethyl-4-hydroxyphenyl group suggests potential for biological activity, given the structural similarity to known bioactive compounds.

Synthesis Analysis

The synthesis of related cyclopentane-1,3-dione derivatives has been explored in various studies. For instance, the preparation of 2-methyl, 2-propyl, and 2-phenethylcyclopentane-1,3-diones was achieved through the catalytic hydrogenation of 2-(α-ethoxyalkylidene) cyclopent-4-ene-1,3-diones, which in turn were obtained by condensation of cyclopent-4-ene-1,3-dione and ethyl esters of ortho acids . Although the specific synthesis of 2-((3,5-Dimethyl-4-hydroxyphenyl)-methylene)-4-cyclopentene-1,3-dione is not detailed, similar methodologies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of cyclopentene-1,3-dione derivatives is characterized by a reactive diketone moiety, which can undergo various chemical transformations. The structure of the compound likely exhibits additional reactivity due to the presence of the methylene bridge and the substituted phenyl ring.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-((3,5-Dimethyl-4-hydroxyphenyl)-methylene)-4-cyclopentene-1,3-dione are not provided, related compounds exhibit interesting properties. The diketone functionality typically confers a degree of polarity and potential for hydrogen bonding, which can influence solubility and reactivity. The substituted phenyl ring may also impact the compound's photophysical properties and its ability to participate in π-π interactions.

Scientific Research Applications

  • Pyrolytic Generation and Reactions : The compound has been explored in studies focusing on its role in pyrolytic processes. For instance, research has shown that it can form stable adducts with other chemicals like cyclohexadiene and cyclopentadiene. These interactions have been studied through methods like flash vacuum pyrolysis and mass spectrometry, revealing products like methyleneketene and other by-products at higher temperatures (Brown, Eastwood, & McMullen, 1976).

  • Antimicrobial Activity : Some derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. Studies have indicated that these derivatives can show significant activity against various bacteria and fungi, suggesting potential applications in the field of antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).

  • Reactivity with Esters and Carbonyl Derivatives : The compound's reactivity has been investigated in the context of its interactions with esters and related carbonyl derivatives. Research in this area explores the complex chemical reactions and the formation of various products, contributing to our understanding of organic chemistry and synthesis (Kettani et al., 2007).

  • Structural and Molecular Analysis : Studies have also been conducted to analyze the structure and molecular configurations of derivatives of this compound. These investigations often use techniques like X-ray crystallography, infrared spectroscopy, and NMR to understand the molecular geometry and properties of these derivatives (Asiri & Khan, 2011).

  • Synthesis and Characterization : There's ongoing research into the synthesis and characterization of derivatives and related compounds, which has implications in various fields of chemistry. Such studies provide insights into the chemical properties and potential applications of these compounds in different areas of research and industry (Jeyachandran, 2021).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact.


Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and improvements that could be made to its synthesis.


properties

IUPAC Name

2-[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclopent-4-ene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-8-5-10(6-9(2)14(8)17)7-11-12(15)3-4-13(11)16/h3-7,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWRISYBKMXSGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)C=C2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3,5-Dimethyl-4-hydroxyphenyl)-methylene)-4-cyclopentene-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
H Hori, H Nagasawa, M Ishibashi, Y Uto… - Bioorganic & medicinal …, 2002 - Elsevier
A series of 2-hydroxyarylidene-4-cyclopentene-1,3-diones were designed, synthesized, and evaluated with respect to protein tyrosine kinase (PTK) inhibition, mitochondrial toxicity, and …
Number of citations: 73 www.sciencedirect.com
B Zhang, J Zou, Q Zhang, Z Wang, N Wang… - International Journal of …, 2021 - mdpi.com
Eukaryotic elongation factor 2 kinase (eEF2K or Ca 2+ /calmodulin-dependent protein kinase, CAMKIII) is a new member of an atypical α-kinase family different from conventional …
Number of citations: 11 www.mdpi.com
F Comert Onder, N Kahraman… - ACS pharmacology & …, 2021 - ACS Publications
Eukaryotic elongation factor 2 kinase (eEF-2K) is an unusual alpha kinase involved in protein synthesis through phosphorylation of elongation factor 2 (EF2). eEF-2K is highly …
Number of citations: 2 pubs.acs.org
G Tatar, T Taskin Tok, B Ozpolat… - Journal of Biomolecular …, 2022 - Taylor & Francis
Protein kinases emerged as one of the most successful families of drug targets due to their increased activity and involvement in mediating critical signal transduction pathways in …
Number of citations: 4 www.tandfonline.com

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